N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide
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Overview
Description
N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide is a compound that belongs to the class of fluorinated pyridines. These compounds are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring
Preparation Methods
The synthesis of N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide involves several steps. One common method includes the preparation of fluoropyridines, which can be achieved through various synthetic routes such as the Umemoto reaction, Balts-Schiemann reaction, and other substitution reactions . The industrial production of this compound typically involves the use of high availability fluorinated synthetic blocks and effective fluorinating reagents .
Chemical Reactions Analysis
N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces intermediates with iron complexes as catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, fluorinated pyridines are of interest due to their potential as imaging agents for various biological applications .
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying its anticancer activity . The versatility of the pyrrolidine-2-one scaffold in this compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization and increased three-dimensional coverage .
Comparison with Similar Compounds
N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide can be compared with other similar compounds such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of a cyclohexyl group, a fluorine atom, and a pyridinyl group in this compound distinguishes it from other fluorinated pyridines and contributes to its unique properties and applications.
Properties
IUPAC Name |
N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-15-11-9-14(10-12-15)18(22)21(16-6-2-1-3-7-16)17-8-4-5-13-20-17/h4-5,8-13,16H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQQLASZGCVEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326854 |
Source
|
Record name | N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788418 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380189-42-4 |
Source
|
Record name | N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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